(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone

Organic Synthesis Protecting Group Strategy Stability

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone (CAS 120727-58-4) is a protected benzophenone derivative featuring a tert-butyldimethylsilyl (TBDMS) ether protecting group on the para-hydroxy moiety. This compound serves as a key synthetic intermediate in the preparation of biologically active molecules, including the protein kinase C (PKC) inhibitor balanol and potent antiallergic compounds derived from Alpinia galanga.

Molecular Formula C19H24O2Si
Molecular Weight 312.5 g/mol
CAS No. 120727-58-4
Cat. No. B048127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone
CAS120727-58-4
Synonyms[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]phenylmethanone
Molecular FormulaC19H24O2Si
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C19H24O2Si/c1-19(2,3)22(4,5)21-17-13-11-16(12-14-17)18(20)15-9-7-6-8-10-15/h6-14H,1-5H3
InChIKeyKIIGCJKVELDBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone (CAS 120727-58-4): A Protected Benzophenone Intermediate for Multi-Step Organic Synthesis


(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone (CAS 120727-58-4) is a protected benzophenone derivative featuring a tert-butyldimethylsilyl (TBDMS) ether protecting group on the para-hydroxy moiety. This compound serves as a key synthetic intermediate in the preparation of biologically active molecules, including the protein kinase C (PKC) inhibitor balanol [1] and potent antiallergic compounds derived from Alpinia galanga [2]. The TBDMS group provides orthogonal protection, enabling selective manipulation of other functional groups in multi-step syntheses without premature deprotection.

Why 4-Hydroxybenzophenone or Other Silyl-Protected Analogs Cannot Replace (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone in Critical Syntheses


The selection of the hydroxyl protecting group in benzophenone derivatives is not arbitrary; it directly governs the success of subsequent synthetic transformations. Direct use of the unprotected 4-hydroxybenzophenone would lead to competing side reactions (e.g., nucleophilic attack, oxidation) due to the phenolic hydroxyl's reactivity [1]. Conversely, substituting the TBDMS group with a less sterically hindered trimethylsilyl (TMS) ether introduces instability under mild acidic or aqueous conditions, risking premature deprotection during workup or chromatography [2]. Opting for the bulkier tert-butyldiphenylsilyl (TBDPS) analog, while offering greater acid stability, significantly increases molecular weight and may hinder crystallization or alter solubility profiles crucial for subsequent steps [3]. The TBDMS ether of this benzophenone offers a critical balance: sufficient stability to survive diverse reaction conditions while remaining readily cleavable under specific, mild conditions when desired.

Quantitative Differentiation Evidence for (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone vs. Closest Analogs


Acid Stability of the TBDMS Ether: A 20,000-Fold Advantage Over TMS Ethers for Benzophenone Intermediates

In acidic media, the TBDMS ether of the benzophenone core exhibits dramatically enhanced stability compared to the analogous trimethylsilyl (TMS) ether. Quantitative class-level stability data for silyl ethers indicate that the TBDMS group is approximately 20,000 times more stable toward acidic hydrolysis than the TMS group [1]. This difference is critical for synthetic sequences involving acidic workups or chromatography on silica gel, where a TMS-protected intermediate would likely undergo substantial deprotection, reducing yield and complicating purification.

Organic Synthesis Protecting Group Strategy Stability

Base Stability of the TBDMS Ether: 20,000-Fold Enhancement Over TMS Enables Compatibility with Strong Nucleophiles

In basic media, the TBDMS-protected benzophenone demonstrates a substantial stability advantage over its TMS counterpart. Class-level data show that TBDMS ethers are approximately 20,000 times more stable under basic conditions than TMS ethers [1]. This stability profile ensures that the protected benzophenone intermediate can withstand strongly basic reaction conditions, such as those involving Grignard reagents, organolithiums, or alkoxides, without premature loss of the protecting group.

Organic Synthesis Protecting Group Strategy Base Stability

Strategic Utility as a Fully Protected Benzophenone Fragment in Balanol Total Synthesis

The compound has been explicitly employed as the fully protected benzophenone fragment in a formal total synthesis of the potent protein kinase C (PKC) inhibitor, balanol [1]. In this published route, the TBDMS-protected benzophenone was a key intermediate that underwent further functionalization before final deprotection. In contrast, unprotected 4-hydroxybenzophenone cannot be used directly due to chemoselectivity issues, and alternative protecting groups (e.g., TMS, TBDPS) would alter the reactivity profile or require different deprotection strategies incompatible with other sensitive functionalities in the molecule [2].

Total Synthesis Natural Products PKC Inhibitor

Role as Precursor to Potent Antiallergic Compounds: A Defined Application Pathway

Multiple reputable vendor databases and associated literature references identify (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone as a direct synthetic intermediate en route to potent antiallergic compounds originally extracted from Alpinia galanga [1]. While quantitative bioactivity data for the TBDMS-protected intermediate itself are not applicable (it is a synthetic precursor, not the active species), the compound is a necessary step in accessing the pharmacologically relevant derivatives. The corresponding unprotected 4-hydroxybenzophenone cannot serve this role without additional manipulation, as the phenolic hydroxyl requires temporary masking to install other functionalities [2].

Medicinal Chemistry Antiallergic Agents Alpinia galanga

Chemoselective Deprotection Options Enable Orthogonal Synthesis Planning

The TBDMS ether of this benzophenone can be chemoselectively cleaved in the presence of other common protecting groups using specialized reagents. For example, aryl TBDMS ethers undergo deprotection to the corresponding phenols using 0.5 equivalents of Na3PO4·12H2O in DMF at room temperature with good to excellent yields, while leaving other protecting groups intact [1]. Similarly, NaCN in ethanol provides a convenient, fast, and high-yielding method for deprotecting phenolic TBDMS ethers with chemoselectivity [2]. In contrast, TMS ethers are less robust and prone to accidental cleavage under various conditions, while TBDPS ethers require harsher conditions (e.g., stronger fluoride sources) that may affect acid-sensitive functionalities [3].

Deprotection Chemoselectivity Orthogonal Protection

Optimal Application Scenarios for Procuring (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone


Multi-Step Synthesis of Balanol and Related PKC Inhibitors

In the formal total synthesis of balanol, the TBDMS-protected benzophenone serves as a fully protected fragment that undergoes further functionalization, including a regioselective Heck reaction, before final deprotection [1]. Researchers pursuing balanol analogs or other benzophenone-containing natural products should procure this specific intermediate to replicate published routes and minimize route-scouting efforts.

Synthesis of Antiallergic Compounds Derived from Alpinia galanga

Vendor documentation and associated literature confirm that (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone is a direct intermediate in the preparation of potent antiallergic compounds originally isolated from Alpinia galanga [2]. This scenario applies to medicinal chemistry programs aiming to synthesize and evaluate these derivatives or to explore structure-activity relationships (SAR) around this scaffold.

Complex Molecule Synthesis Requiring Orthogonal Protecting Group Strategies

The TBDMS group's well-defined stability profile (20,000-fold more stable than TMS under both acidic and basic conditions [3]) and its amenability to chemoselective deprotection (e.g., with Na3PO4·12H2O in DMF [4]) make this compound a rational choice for any multi-step synthesis where a phenolic hydroxyl must be temporarily masked. This includes natural product total synthesis, pharmaceutical intermediate preparation, and materials science applications where benzophenone core modification is required.

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